4-Acetamido-6-fluoroquinoline-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-6-fluoroquinoline-3-carboxylic acid typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoroquinoline and acetamide.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) or copper (Cu) salts.
Reaction Steps: The key steps include the acylation of 6-fluoroquinoline with acetamide, followed by cyclization and oxidation reactions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-6-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like chlorine (Cl₂) or bromine (Br₂).
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
4-Acetamido-6-fluoroquinoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new drugs for treating bacterial and viral infections.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Acetamido-6-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication and transcription in bacteria . This inhibition leads to the disruption of bacterial cell division and growth, making it a potential candidate for antibacterial drug development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Acetamido-6-fluoroquinoline-3-carboxylic acid include:
6-Fluoroquinoline-3-carboxylic acid: Lacks the acetamido group but shares the quinoline core structure.
4-Acetamidoquinoline-3-carboxylic acid: Lacks the fluoro group but has the acetamido and carboxylic acid groups.
6-Fluoro-4-oxoquinoline-3-carboxylic acid: Contains a keto group instead of the acetamido group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both the acetamido and fluoro groups enhances its potential as a versatile building block for drug development and other applications .
Properties
Molecular Formula |
C12H9FN2O3 |
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Molecular Weight |
248.21 g/mol |
IUPAC Name |
4-acetamido-6-fluoroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H9FN2O3/c1-6(16)15-11-8-4-7(13)2-3-10(8)14-5-9(11)12(17)18/h2-5H,1H3,(H,17,18)(H,14,15,16) |
InChI Key |
JTJUZFAMFGQWLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=C(C=CC2=NC=C1C(=O)O)F |
Origin of Product |
United States |
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